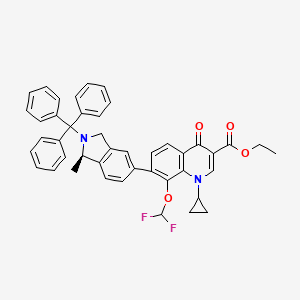
(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
概要
説明
(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a quinoline core, a cyclopropyl group, and a difluoromethoxy substituent, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves multiple steps, including the formation of the quinoline core, introduction of the cyclopropyl group, and attachment of the difluoromethoxy substituent. Common synthetic routes include:
Quinoline Synthesis: The quinoline core can be synthesized using methods like the Skraup synthesis or Friedländer synthesis.
Substituent Introduction: The difluoromethoxy group can be introduced using nucleophilic substitution reactions with appropriate difluoromethoxy reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
科学的研究の応用
(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile starting point for various synthetic pathways.
Pharmaceuticals: The compound may exhibit biological activity, making it useful in the development of new pharmaceutical agents.
Material Science: Its unique chemical properties may find applications in the development of new materials with specific functionalities.
作用機序
The mechanism of action of (R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Cyclopropyl-8-(difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: A simpler analog without the isoindoline and trityl groups.
8-(Difluoromethoxy)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Lacks the cyclopropyl and isoindoline groups.
1-Cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Lacks the difluoromethoxy and isoindoline groups.
Uniqueness
(R)-Ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-(1-methyl-2-tritylisoindolin-5-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropyl group, difluoromethoxy substituent, and isoindoline moiety makes it distinct from other similar compounds .
特性
CAS番号 |
194804-45-0 |
|---|---|
分子式 |
C44H38F2N2O4 |
分子量 |
696.8 g/mol |
IUPAC名 |
ethyl 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2-trityl-1,3-dihydroisoindol-5-yl]-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C44H38F2N2O4/c1-3-51-42(50)38-27-47(34-20-21-34)39-37(40(38)49)24-23-36(41(39)52-43(45)46)29-19-22-35-28(2)48(26-30(35)25-29)44(31-13-7-4-8-14-31,32-15-9-5-10-16-32)33-17-11-6-12-18-33/h4-19,22-25,27-28,34,43H,3,20-21,26H2,1-2H3/t28-/m1/s1 |
InChIキー |
DDEXFWPIKLVUNL-MUUNZHRXSA-N |
異性体SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC(F)F)C3=CC4=C(C=C3)[C@H](N(C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C8CC8 |
正規SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2OC(F)F)C3=CC4=C(C=C3)C(N(C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C)C8CC8 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














